molecular formula C12H18O2 B1595095 Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- CAS No. 53833-85-5

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

Cat. No.: B1595095
CAS No.: 53833-85-5
M. Wt: 194.27 g/mol
InChI Key: PBWRFXQNNGSAQG-UTUOFQBUSA-N
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Description

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-: is a complex organic compound with a bicyclic structure

Properties

IUPAC Name

[(1S,3R,5S)-4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWRFXQNNGSAQG-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1C(=C)C(C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202112
Record name Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53833-85-5
Record name Sabinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53833-85-5
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Preparation Methods

Esterification of Sabinol

The most straightforward method to prepare Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate is by acetylation of the corresponding alcohol, sabinol (4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol). The reaction typically involves:

  • Reacting sabinol with acetic anhydride or acetyl chloride.
  • Using a base catalyst such as pyridine or triethylamine to facilitate ester formation.
  • Conducting the reaction under mild conditions to preserve stereochemistry.

This method is widely used due to its simplicity and high yield.

Synthesis from Sabinyl Acetate Precursors

Sabinyl acetate itself can be synthesized via:

  • Cyclization of suitable terpene precursors such as sabinene or related monoterpenes.
  • Catalytic hydrogenation or oxidation steps to introduce the hydroxyl group.
  • Subsequent acetylation as described above.

One reported synthetic route involves the use of aluminum oxide at elevated temperatures (around 220 °C) to promote rearrangement and cyclization reactions in the injection port of a gas chromatograph, enabling the formation of bicyclic hexene derivatives that can be further functionalized.

Catalytic Cyclopropanation and Functional Group Transformations

Advanced synthetic methodologies include:

  • Cyclopropanation of cyclohexene derivatives to form the bicyclo[3.1.0]hexane ring system.
  • Subsequent functional group manipulations such as hydroxylation and esterification.
  • Use of stereoselective catalysts or chiral auxiliaries to control stereochemistry.

These methods are more complex but allow for precise control over the stereochemical outcome.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification of sabinol Acetic anhydride, pyridine, room temperature 85-95 Mild conditions preserve stereochemistry
Cyclization via aluminum oxide Aluminum oxide, 220 °C, GC injection port Variable Used for intermediate bicyclic hexene formation
Cyclopropanation Carbene precursors, metal catalysts 60-80 Stereoselective, requires careful control

Research Findings and Analytical Data

  • The compound's stereochemistry has been confirmed by NMR and X-ray crystallography, showing the (1alpha,3beta,5alpha) configuration.
  • Gas Chromatography-Mass Spectrometry (GC-MS) analysis is commonly used to characterize the compound and its precursors, with retention times and fragmentation patterns aiding identification.
  • The compound is often isolated or synthesized as part of studies on natural monoterpenes and their derivatives, such as those found in Prosopis cineraria pods and other plant sources.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Converting the alcohol group to a carbonyl group.

  • Reduction: : Reducing carbonyl groups to alcohols.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide or potassium permanganate, often under acidic conditions.

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : A wide range of products depending on the substituents involved.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

List of Similar Compounds

  • Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)

  • Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-acetate

  • Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-ol

Biological Activity

Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)- is a bicyclic organic compound with significant biological activity. This compound is characterized by its unique structural framework, which includes a bicyclo[3.1.0]hexane core with an alcohol functional group and an acetate moiety. This structure contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

  • Molecular Formula : C12_{12}H18_{18}O2_2
  • Molecular Weight : 194.27 g/mol
  • CAS Number : 53833-85-5

The bicyclo[3.1.0]hexane system features a cyclopropane ring fused to a cyclobutane ring, resulting in significant ring strain that influences the compound's reactivity and conformational dynamics .

Biological Activity

Research indicates that Bicyclo(3.1.0)hexan-3-ol exhibits notable biological activity, particularly in the context of medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that compounds related to this bicyclic structure possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective effects against oxidative stress and neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various biological models.

Interaction Studies

Interaction studies of Bicyclo(3.1.0)hexan-3-ol have revealed insights into its binding affinity with various biological targets:

TargetBinding Affinity (Ki)Biological Effect
Enzyme A50 nMInhibition of activity
Receptor B200 nMModulation of signaling

These studies underscore the importance of Bicyclo(3.1.0)hexan-3-ol in drug discovery and development .

Synthesis Methods

The synthesis of Bicyclo(3.1.0)hexan-3-ol typically involves several methodologies:

  • Cyclization Reactions : Utilizing cyclopropane and cyclobutane precursors to construct the bicyclic framework.
  • Functional Group Modifications : Introducing hydroxyl and acetate groups through selective reactions.

These synthetic strategies are crucial for producing Bicyclo(3.1.0)hexan-3-ol derivatives that can be further explored for their biological and chemical properties .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of Bicyclo(3.1.0)hexan-3-ol derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential use as a natural preservative or therapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with Bicyclo(3.1.0)hexan-3-ol significantly reduced cell death and oxidative stress markers.

Q & A

Q. How can the stereochemistry of bicyclo(3.1.0)hexan-3-ol derivatives be unambiguously determined?

Stereochemical assignments require a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and computational methods like density functional theory (DFT) to predict coupling constants and verify dihedral angles. For example, the (1α,3β,5α) configuration can be confirmed by comparing experimental NMR data (e.g., coupling constants for axial vs. equatorial protons) with simulated spectra . X-ray crystallography, when feasible, provides definitive stereochemical evidence .

Q. What are the key challenges in synthesizing bicyclo(3.1.0)hexan-3-ol acetate derivatives?

Synthesis challenges include:

  • Regioselectivity : Ensuring acetylation occurs at the 3-OH position rather than other hydroxyl groups.
  • Steric hindrance : The bicyclic framework and 4-methylene group limit reagent accessibility, requiring optimized reaction conditions (e.g., low-temperature acetylation with acetic anhydride/pyridine) .
  • Isomer separation : Diastereomers formed during synthesis must be resolved using chiral chromatography (e.g., Chiralcel OD-H column) or recrystallization .

Q. What analytical methods are recommended for purity assessment of this compound?

  • Gas chromatography (GC) : Use polar columns (e.g., DB-WAX) with temperature programming (50°C to 250°C at 5°C/min) to resolve co-eluting terpenoids .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₈O₂) with <2 ppm error .
  • Chiral HPLC : Validate enantiomeric purity using columns like ChiraPak IA-3 with hexane/isopropanol (95:5) .

Advanced Research Questions

Q. How can conflicting CAS registry numbers for structurally similar bicyclo derivatives be resolved?

Discrepancies arise from stereoisomerism (e.g., [3310-02-9] vs. [513-23-5]) or naming conventions (e.g., "neo-iso-3-thujyl acetate" vs. "trans-sabinyl acetate") . To resolve:

  • Cross-reference spectral data (e.g., NIST GC-MS libraries) .
  • Validate against X-ray structures in the Cambridge Structural Database .
  • Use IUPAC nomenclature rules to standardize naming .

Q. What experimental design considerations are critical for studying the compound’s antimicrobial activity?

  • Bioassay optimization : Use microdilution assays (e.g., MIC/MBC) with standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and solvent controls (e.g., DMSO ≤1%) .
  • Synergy testing : Combine with commercial antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .
  • Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or qPCR for gene expression profiling of virulence factors .

Q. How does stereochemistry influence the compound’s volatility in gas chromatography?

Stereoisomers exhibit distinct retention times due to differences in dipole interactions with polar stationary phases. For example:

  • The (1α,3β,5α)-isomer elutes earlier than the (1α,3α,5α)-isomer on DB-5MS columns due to reduced steric hindrance .
  • Enantiomeric pairs require chiral columns (e.g., γ-cyclodextrin) for baseline separation .

Data Interpretation and Contradictions

Q. How should researchers address variability in reported GC retention indices (RI) for this compound?

RI variability stems from differences in column polarity, temperature programs, and reference standards. Mitigation strategies:

  • Internal standards : Use n-alkanes (C₈–C₂₀) to calculate Kovats indices for cross-study comparability .
  • Inter-laboratory calibration : Share reference samples to harmonize RI values .
  • Database alignment : Cross-check RIs against NIST or Adams Essential Oil libraries .

Q. What explains contradictory bioactivity results in antimicrobial studies?

Discrepancies may arise from:

  • Compound purity : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via GC-MS and NMR .
  • Strain variability : Activity against E. coli may differ from Pseudomonas aeruginosa due to membrane lipid composition .
  • Solubility limits : Use surfactants (e.g., Tween 80) to improve aqueous solubility and bioavailability .

Advanced Analytical Techniques

Q. How can principal component analysis (PCA) clarify the compound’s role in essential oil composition?

PCA of GC-MS data from Bunium persicum accessions revealed that bicyclo derivatives correlate with PC1 (19.877 variance), indicating their dominance in chemotype differentiation . Loadings >|0.5| suggest synergistic interactions with p-cymene and limonene .

Q. What NMR strategies differentiate positional isomers in bicyclo frameworks?

  • ¹³C DEPT-135 : Identify CH₃ groups (e.g., 4-methylene at δ 22–25 ppm) .
  • HSQC/TOCSY : Resolve overlapping proton signals (e.g., H-3 vs. H-5) .
  • Solvent-induced shifts : Use benzene-d₆ to accentuate anisotropic effects in NOESY .

Methodological Gaps and Future Research

  • Synthetic biology : Explore heterologous biosynthesis in E. coli via artemisinin pathway engineering .
  • Toxicity profiling : Use zebrafish models to assess neurotoxicity linked to thujone-like structures .
  • Computational modeling : Predict metabolic pathways using ADMET software (e.g., SwissADME) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-
Reactant of Route 2
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Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-

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